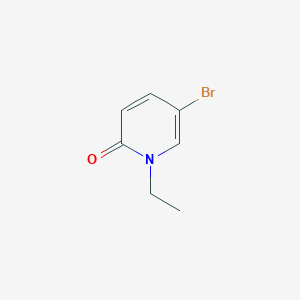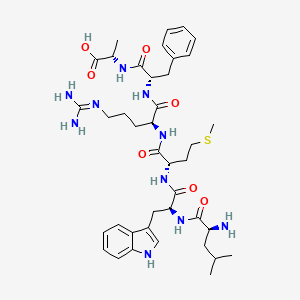
5-Bromo-1-ethylpyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-1-ethylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom in the pyridine ring makes these compounds suitable for further functionalization through various chemical reactions, making them valuable intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through different methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . Additionally, bromination of pyridine derivatives followed by various nucleophilic substitutions and hydrolysis steps can also yield brominated pyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridines has been elucidated using X-ray crystallography. For instance, 1-ethyl-5-bromouracil crystallizes in a monoclinic system with specific unit cell dimensions, and the molecules are paired with hydrogen bonds . Similarly, the crystal structure of other brominated pyridines has been determined, revealing details such as bond lengths, angles, and space groups .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in cross-coupling reactions, which are facilitated by the bromine substituent, allowing for the synthesis of more complex molecules . These compounds can also be used to generate other heterocycles through reactions such as bromocyclization of alkynylbenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties include melting points, boiling points, solubility, and reactivity, which are essential for their practical applications in synthesis. The bromine atom increases the density and molecular weight of the compounds and can also affect their electronic properties, making them suitable for use in electronic materials .
Applications De Recherche Scientifique
Antimicrobial Compound Synthesis
A novel series of compounds synthesized from derivatives including 5-bromo-1H-indole-2,3-dione showed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis. This demonstrates the utility of brominated pyridine derivatives as key intermediates in developing antimicrobial agents (Ashok et al., 2015).
Ligand Synthesis for Coordination Chemistry
Research on the synthesis and characterization of pyridine and pyrimidine derivatives, including those brominated on the pyridine ring, highlights their importance in forming complex structures with metals. These structures have applications in materials science and catalysis, reflecting the versatility of brominated pyridine compounds in creating multifunctional ligands for coordination chemistry (Schwab et al., 2002).
Physicochemical and Structural Characterization
The structural analysis of brominated pyridine compounds provides insights into their molecular configurations, crystal packing, and potential for forming hydrogen bonds and π-π stacking interactions. These interactions are crucial for understanding the compound's properties and designing materials with desired features, such as stability, electronic characteristics, and reactivity (Dong et al., 2015).
Propriétés
IUPAC Name |
5-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWHOQCWLORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480619 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63785-87-5 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














